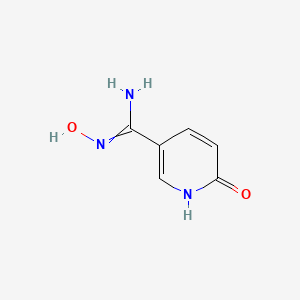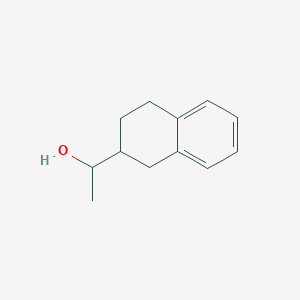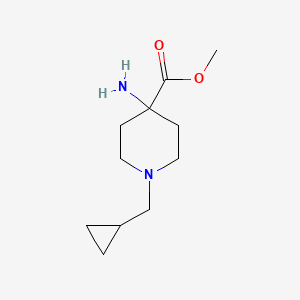![molecular formula C12H12N4S B13886040 5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of heterocyclic compounds. It features an indole moiety, which is a significant structure in many natural products and pharmaceuticals, combined with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-methylindole-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the thiadiazole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole or thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mécanisme D'action
The mechanism of action of 5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The indole moiety can interact with various receptors, while the thiadiazole ring may enhance binding affinity and specificity. The compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to other indole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with different substituents, showing potential as a tubulin polymerization inhibitor.
1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-acetic acid derivatives: Compounds with similar indole structures used in plant growth regulation and other biological applications.
Uniqueness
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the indole and thiadiazole rings, which may confer distinct biological activities and chemical properties. This dual functionality can enhance its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12N4S |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
5-[(1-methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H12N4S/c1-16-7-8(6-11-14-15-12(13)17-11)9-4-2-3-5-10(9)16/h2-5,7H,6H2,1H3,(H2,13,15) |
Clé InChI |
OGSOGKULSWVXPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CC3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







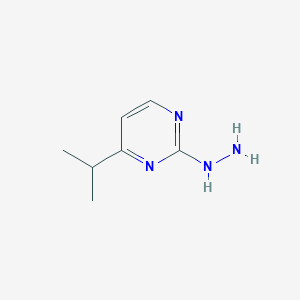

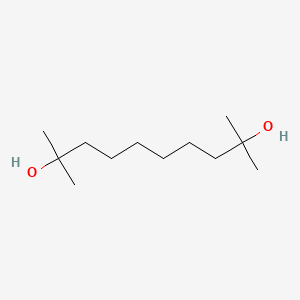
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
